6-Benzyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
6-benzyl-2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S.ClH/c21-18(25)17-13-8-9-23(10-12-4-2-1-3-5-12)11-15(13)30-20(17)22-19(26)14-6-7-16(29-14)24(27)28;/h1-7H,8-11H2,(H2,21,25)(H,22,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMFZLGNUHUBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Benzyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse sources.
Chemical Structure and Properties
The compound's molecular formula is , which includes a nitrofuran moiety known for its biological activity. The structural features contribute to its interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing nitrofuran derivatives exhibit potent antimicrobial properties. For instance, studies on related nitrofuran compounds have shown that they possess significant activity against a range of pathogens, including Trypanosoma brucei, the causative agent of African sleeping sickness. The nitrofuran group enhances the efficacy of these compounds by targeting essential biochemical pathways in the parasites .
Trypanocidal Activity
A notable study highlighted the trypanocidal activity of 5-nitro-2-furancarboxylamides, which demonstrated up to 1000-fold potency compared to existing treatments like nifurtimox. This suggests that derivatives like 6-benzyl-2-(5-nitrofuran-2-carboxamido) may offer similar or enhanced therapeutic benefits against trypanosomiasis .
The proposed mechanism of action for nitrofuran-containing compounds involves the generation of reactive nitrogen species that damage cellular components in pathogens. This mechanism is crucial for their antimicrobial and antiparasitic activities .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that compounds within this class have favorable pharmacokinetic profiles, including adequate half-lives and low clearance rates, which are critical for maintaining therapeutic concentrations in vivo .
Case Studies
- Silkworm Infection Model : A study utilizing silkworms as a model organism demonstrated that certain nitrothiophene derivatives exhibited superior therapeutic activity compared to their analogs. The pharmacokinetic parameters were closely linked to their therapeutic effectiveness .
- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity against human cell lines indicated that while exhibiting antimicrobial properties, these compounds maintained low cytotoxicity levels, suggesting a favorable safety profile for potential therapeutic use .
Data Table: Comparative Biological Activities
Scientific Research Applications
Biological Activities
- Antimicrobial Activity :
-
Antiviral Properties :
- Research has demonstrated that similar compounds can exhibit antiviral activity against viruses such as H5N1 and SARS-CoV-2. For instance, benzothiazolyl-pyridine hybrids have been evaluated for their inhibitory effects on these viruses, suggesting that the thieno[2,3-c]pyridine framework may enhance antiviral efficacy .
-
Antiparasitic Effects :
- The compound's structural analogs have been investigated for their trypanocidal activities. The World Health Organization has recognized certain nitrofuran derivatives in combination therapies for treating human African trypanosomiasis, indicating the potential of this class of compounds in parasitic infections .
Therapeutic Applications
- Anti-inflammatory Potential :
- Cancer Treatment :
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the synthesis and biological evaluation of related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues within the Tetrahydrothieno[2,3-c]pyridine Class
Compound A: 6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Hydrochloride
- Key Differences : Replaces the 5-nitrofuran group with a 5-chlorothiophene.
- Implications: The chlorothiophene introduces a halogenated aromatic ring, which may enhance lipophilicity and membrane permeability compared to the nitro group’s electron-withdrawing effects. Nitrofurans are associated with redox-mediated antibacterial activity, whereas chlorothiophenes are more commonly linked to adenosine receptor modulation .
Compound B : Derivatives with alkyl/aryl substitutions at position 4 or 5 of the thiophene ring (e.g., methyl, trifluoromethyl)
- SAR Insights :
- Alkyl groups at position 4 enhance TNF-α inhibition potency, likely due to steric effects improving target engagement.
- The benzyl group at position 6 is conserved across active analogues, suggesting its role in stabilizing hydrophobic interactions.
Thieno[2,3-b]pyridine Derivatives
Compound C: 3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
- Structural Contrasts: Fully aromatic thieno[2,3-b]pyridine core vs. partially saturated tetrahydrothieno[2,3-c]pyridine. Ethoxycarbonyl and methoxyphenyl substituents introduce polar and bulky groups.
Pyrazolo[3,4-b]pyridine Analogues
Compound D : 6-Benzyl-3-[(6-chloropyridine)carboxamido]pyrazolo[3,4-b]pyridine-2-thione
- Key Differences: Pyrazolo[3,4-b]pyridine core replaces the tetrahydrothienopyridine system. Chloropyridine substituent may confer distinct electronic properties.
- Implications : The pyrazole ring could alter binding kinetics due to differences in hydrogen-bonding capacity and ring planarity.
Critical Analysis of Research Findings
- Nitrofuran vs. Chlorothiophene : The nitro group’s electron-withdrawing nature may enhance binding to TNF-α regulatory domains, whereas chlorothiophenes could prioritize membrane permeability .
- Core Saturation: Partial saturation in tetrahydrothieno[2,3-c]pyridines likely reduces oxidative metabolism, extending half-life in vivo .
- Unresolved Questions: Limited quantitative data (e.g., IC50 values) for the target compound necessitate further enzymatic and cellular assays.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction efficiency be optimized?
The synthesis involves multi-step reactions, typically starting with cyclization of thiophene derivatives and pyridine precursors. Key steps include:
- Amide coupling : Introduce the 5-nitrofuran-2-carboxamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions.
- Benzylation : Use benzyl halides or benzyl alcohols with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures.
Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How should researchers characterize the molecular structure of this compound?
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm; nitrofuran protons at δ 8.1–8.3 ppm).
- Mass spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~550–570 m/z) to verify molecular weight.
- X-ray crystallography : For absolute configuration, grow crystals via slow evaporation in DMSO/ethanol and solve using SHELXTL software (as demonstrated in analogous thienopyridine derivatives) .
Q. What solubility and stability considerations are critical for handling this compound?
- Solubility : Moderately soluble in DMSO (>10 mM), sparingly in water (<0.1 mM). Use DMSO stock solutions for biological assays, but avoid prolonged storage (>1 week) due to potential hydrolysis of the nitrofuran group.
- Stability : Store lyophilized powder at –20°C under argon. Monitor degradation via LC-MS, particularly for nitro-group reduction under light exposure .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., antimicrobial enzymes)?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like nitroreductases or bacterial DNA gyrase. Focus on the nitrofuran moiety’s redox potential and the benzyl group’s hydrophobic interactions.
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Validate with experimental IC₅₀ data from enzyme inhibition assays .
Q. How can contradictory biological activity data (e.g., variable IC₅₀ values) across studies be resolved?
- Assay standardization : Control variables like cell passage number, serum concentration, and oxygen tension (e.g., hypoxia increases nitrofuran activation).
- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., reduced nitro intermediates) that may contribute to off-target effects.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs, addressing batch effects .
Q. What strategies optimize the compound’s selectivity for cancer vs. microbial targets?
- SAR studies : Synthesize analogs with modified substituents (e.g., replace benzyl with isopropyl or methoxybenzyl groups) and test against panels of cancer cell lines (e.g., NCI-60) and bacterial strains (e.g., S. aureus MRSA).
- CYP450 profiling : Use human liver microsomes to assess metabolic pathways that may reduce efficacy in vivo. Prioritize analogs with longer half-lives (>2 hours) .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Single-crystal analysis : Determine tautomer prevalence (e.g., enamine vs. imine forms) using synchrotron radiation (λ = 0.71073 Å) and refine occupancy factors in SHELXL.
- DFT calculations : Compare experimental bond lengths/angles with B3LYP/6-31G* optimized structures to identify dominant tautomers in solution .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
Q. Table 2. Comparative Biological Activity of Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
